1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)-
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Overview
Description
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)- is a heterocyclic compound that contains a triazole ring. Compounds containing triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
Cyclization of hydrazine derivatives: with carbonyl compounds.
1,3-dipolar cycloaddition: reactions involving azides and alkynes.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.
Substitution: Nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
Oxidation products: Oxidized triazole derivatives.
Reduction products: Amino-triazole derivatives.
Substitution products: Various substituted triazole compounds.
Scientific Research Applications
1H-1,2,4-Triazole derivatives are widely studied for their applications in:
Chemistry: As building blocks for complex molecules.
Biology: As enzyme inhibitors and receptor agonists/antagonists.
Medicine: As antifungal, antibacterial, and anticancer agents.
Industry: As corrosion inhibitors and in polymer science.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves:
Binding to specific enzymes or receptors: , inhibiting their activity.
Interfering with cellular processes: such as DNA synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: Basic triazole structure.
1,2,4-Triazole-3-thiol: Contains a thiol group.
5-Nitro-1H-1,2,4-triazole: Contains a nitro group.
Uniqueness
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)- is unique due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
61323-55-5 |
---|---|
Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
1-methyl-3-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O3S/c1-11-7(9-8(10-11)16-2)5-3-4-6(15-5)12(13)14/h3-4H,1-2H3 |
InChI Key |
PBUJDNLHOOXUIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)SC)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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